Methyl 2-bromo-2-(2-nitrophenyl)acetate
Description
Historical Context and Significance of o-Nitrobenzyl and α-Haloacetate Scaffolds
The significance of o-nitrobenzyl and α-haloacetate scaffolds in organic chemistry is well-established, with each playing a crucial role in various synthetic transformations. The o-nitrobenzyl group, for instance, is a renowned photolabile protecting group. acs.org Its ability to be cleaved under UV irradiation provides a mild and efficient method for the deprotection of functional groups such as carboxylic acids, amines, and phosphates. acs.org This property has been extensively utilized in the synthesis of complex biomolecules and in the development of light-sensitive materials. nih.gov The photochemical deprotection mechanism is believed to proceed through a phototautomerization of the nitrobenzyl group to an aci-nitro intermediate, which then decomposes to release the protected moiety. acs.org
On the other hand, α-haloacetates and their ketone analogs are recognized as versatile building blocks due to the presence of two adjacent electrophilic centers: the α-carbon and the carbonyl carbon. mdpi.com This dual reactivity allows for their participation in a wide array of reactions to form diverse heterocyclic and carbocyclic systems. mdpi.comrsc.orgnih.gov α-Haloacetamides, for example, are employed in domino and cycloaddition reactions to generate complex aza-heterocycles of biological interest. rsc.org The synthetic utility of α-halo carbonyl compounds is further highlighted by their role as key intermediates in the synthesis of various pharmaceutical agents. mdpi.com
Structural Features and Reactivity Principles of Methyl 2-bromo-2-(2-nitrophenyl)acetate
This compound is a solid compound with the molecular formula C9H8BrNO4. sigmaaldrich.comleyan.com Its structure is characterized by a central α-carbon atom that is substituted with a bromine atom, a methoxycarbonyl group, and a 2-nitrophenyl ring.
Structural Characteristics:
| Property | Value |
| Molecular Formula | C9H8BrNO4 |
| Molecular Weight | 274.07 g/mol |
| Physical Form | Solid |
| IUPAC Name | methyl bromo(2-nitrophenyl)acetate |
Data sourced from Sigma-Aldrich and a Certificate of Analysis. sigmaaldrich.comleyan.com
The reactivity of this compound is governed by the interplay of its functional groups. The bromine atom at the α-position makes this carbon susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification. The o-nitro group, as previously discussed, introduces photosensitivity, allowing for potential light-induced transformations. Furthermore, the aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group influences its reactivity. The combination of these features makes this compound a potentially valuable precursor for the synthesis of various substituted indole (B1671886) and other heterocyclic systems.
Scope and Research Directions in the Field of Substituted Phenylacetates
The study of substituted phenylacetates continues to be an active area of research, driven by their applications in medicinal chemistry and materials science. nih.gov Research efforts are focused on the development of novel synthetic methodologies to access structurally diverse phenylacetate (B1230308) derivatives and the exploration of their utility in various applications. For instance, phenylacetic acid substituted quinolines have been investigated as potential therapeutic agents for atherosclerosis. nih.gov
Future research in this field is likely to focus on several key areas:
Development of Novel Synthetic Methods: The design of more efficient and environmentally friendly synthetic routes to substituted phenylacetates remains a priority. This includes the exploration of new catalytic systems and the use of greener reaction conditions.
Applications in Medicinal Chemistry: The synthesis and biological evaluation of novel phenylacetate derivatives as potential drug candidates will continue to be a major focus.
Materials Science: The incorporation of substituted phenylacetates into polymers and other materials to create functional materials with tailored properties is a promising area of investigation. The photosensitive nature of compounds like this compound could be exploited in the development of photoresponsive materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXYSMZZZSIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443189 | |
| Record name | Methyl 2-bromo-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42794-41-2 | |
| Record name | Methyl 2-bromo-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Bromo 2 2 Nitrophenyl Acetate
Classical and Modern Approaches to α-Bromination of 2-Nitrophenylacetates
The introduction of a bromine atom at the α-position of methyl 2-(2-nitrophenyl)acetate is a critical transformation. Both classical and contemporary methods are employed to achieve this, with a significant shift towards milder and more selective reagents.
Classically, the α-bromination of carbonyl compounds is often achieved using elemental bromine (Br₂) in an acidic medium, such as acetic acid. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds through an acid-catalyzed enol intermediate. The enol then acts as a nucleophile, attacking the bromine molecule to yield the α-brominated product. libretexts.orgmasterorganicchemistry.com However, this method can suffer from drawbacks, including the corrosive and toxic nature of liquid bromine and potential for side reactions, such as aromatic bromination, especially on activated rings. nih.gov
Modern approaches offer greater selectivity and safer handling. N-Bromosuccinimide (NBS) has emerged as a widely used and more convenient brominating agent. researchgate.net It serves as a source of electrophilic bromine and is often used with a radical initiator or an acid catalyst. The reaction mechanism for the α-bromination of acetophenone (B1666503) derivatives, which is analogous to esters, involves the protonation of the carbonyl group under acidic conditions, followed by the formation of an enolate that attacks the bromine source. nih.govresearchgate.net Other modern reagents include pyridinium (B92312) tribromide, which is a stable, crystalline solid that is easier to handle than liquid bromine. researchgate.net
Recent advancements have also explored visible-light-induced C-H bromination, which offers a milder and more sustainable alternative to traditional methods, often avoiding harsh reagents. organic-chemistry.org These photoredox-catalyzed reactions can provide high yields and functional group tolerance. organic-chemistry.org
| Method | Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Classical | Br₂ | Acetic Acid | Low cost, readily available | Corrosive, toxic, potential for side reactions |
| Modern | N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator | Safer handling, higher selectivity | Higher cost than Br₂ |
| Modern | Pyridinium Tribromide | Acetic Acid | Solid, easy to handle, good selectivity | Cost |
| Modern | Visible-Light Photoredox | Photocatalyst, Light | Mild conditions, high functional group tolerance | Requires specialized equipment |
Regioselective and Chemoselective Synthetic Strategies for the 2-Nitrophenyl Moiety
The synthesis of the 2-nitrophenyl moiety requires precise control over the position of the nitro group (regioselectivity) and the ability to perform reactions without affecting other functional groups (chemoselectivity). researchgate.netdurgapurgovtcollege.ac.in
Regioselectivity in this context primarily refers to the nitration of the aromatic ring. If starting from methyl phenylacetate (B1230308), the ester group (-CH₂COOCH₃) is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, direct nitration would yield a mixture of ortho- and para-isomers. Achieving high regioselectivity for the ortho-product often requires specific strategies, such as using directing groups or employing alternative synthetic routes where the nitro group is introduced earlier from a precursor that favors ortho-substitution. The stability of the carbocation intermediate, known as the sigma complex or arenium ion, determines the regiochemical outcome. dalalinstitute.com
Chemoselectivity is crucial when multiple reactive sites are present in the molecule. durgapurgovtcollege.ac.in For example, during the α-bromination step, it is essential that the brominating agent reacts selectively at the α-carbon of the ester and not with the aromatic ring or the nitro group. The choice of reagent and reaction conditions is paramount. The use of NBS under controlled conditions, for instance, favors radical substitution at the benzylic α-position over electrophilic aromatic substitution, especially when the aromatic ring is deactivated by the nitro group. Conversely, when manipulating other parts of the molecule, the nitro and ester groups must remain intact. An example of chemoselectivity is the reduction of one of two nitro groups in a dinitrobenzene compound using sodium hydrosulfide (B80085) (NaSH), demonstrating how a reagent can selectively target one functional group over another identical one in a different chemical environment. durgapurgovtcollege.ac.in
Enantioselective Synthesis of Chiral Methyl 2-bromo-2-(2-nitrophenyl)acetate and its Analogs
The α-carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is critical in fields like pharmaceuticals. This is achieved through catalytic asymmetric reactions, chiral auxiliaries, or organocatalysis. sigmaaldrich.com
Catalytic Asymmetric Reactions for α-Substitution
Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the α-bromination of esters, this can involve a chiral Lewis acid or a transition metal complex with a chiral ligand. researchgate.net The catalyst creates a chiral environment around the substrate, forcing the incoming electrophile (bromine) to attack from one specific face of the enolate intermediate. For instance, chiral scandium(III)/N,N'-dioxide complexes have been used for the enantioselective homologation of ketones with α-diazo esters, a process that establishes a chiral center adjacent to a carbonyl group. researchgate.net Similarly, palladium-catalyzed enantioselective allylation of ketenes has been developed to produce α-allyl esters with good enantioselectivity. rsc.org These principles can be adapted for the asymmetric α-bromination of the target compound.
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, one could start with 2-(2-nitrophenyl)acetic acid, couple it to a chiral auxiliary (like a pseudoephedrine or an Evans oxazolidinone), perform the diastereoselective α-bromination on the resulting amide or imide, and then cleave the auxiliary to yield the enantiomerically enriched ester. wikipedia.orgresearchgate.net The steric bulk of the auxiliary blocks one face of the molecule, leading to a highly selective reaction. researchgate.net
Organocatalysis uses small, chiral organic molecules as catalysts, avoiding the need for metals. researchgate.net Chiral amines, such as proline derivatives, are effective organocatalysts for the α-functionalization of carbonyl compounds. rsc.orgnih.gov The catalyst reacts with the carbonyl substrate to form a chiral enamine intermediate. This enamine then reacts with an electrophilic brominating source (like NBS). The chirality of the catalyst directs the bromine to one face of the enamine, leading to the formation of the product with high enantiomeric excess (ee). rsc.orgnih.gov While extensively developed for aldehydes and ketones, these methods are being increasingly extended to ester derivatives.
| Enantioselective Strategy | Key Component | General Mechanism | Typical Outcome |
| Catalytic Asymmetric | Chiral metal-ligand complex | Creates a chiral pocket, directing the approach of the reagent. | Good to excellent enantioselectivity (ee%). |
| Chiral Auxiliary | Temporarily attached chiral molecule | Steric hindrance blocks one face of the enolate from attack. | High diastereoselectivity, leading to high ee% after auxiliary removal. |
| Organocatalysis | Chiral amine (e.g., pyrrolidine) | Forms a chiral enamine intermediate that reacts stereoselectively. | Good to excellent enantioselectivity (ee%). |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. researchgate.net This involves several key areas:
Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. researchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or supercritical CO₂. Similarly, using less toxic and corrosive reagents, such as substituting liquid bromine with NBS, aligns with this principle. nih.govresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which uses visible light, can often be performed under mild conditions. organic-chemistry.org
Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused, minimizing waste. researchgate.net This applies to acid catalysis in bromination as well as the more advanced chiral catalysts used in asymmetric synthesis.
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.
Exploration of Reaction Mechanisms and Kinetics of Methyl 2 Bromo 2 2 Nitrophenyl Acetate
Mechanistic Investigations of Nucleophilic Substitution at the α-Carbon Center
The α-carbon of Methyl 2-bromo-2-(2-nitrophenyl)acetate is a key center for reactivity, being positioned at a benzylic position, adjacent to a carbonyl group, and bearing a good leaving group (bromide). Nucleophilic substitution reactions at this center can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes. The preferred pathway is dictated by a delicate balance of electronic and steric factors inherent to the substrate's structure, as well as by reaction conditions such as the nature of the nucleophile and the solvent. masterorganicchemistry.comorganic-chemistry.org
The SN1 reaction is a stepwise mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.comyoutube.com This planar intermediate is then rapidly attacked by a nucleophile from either face, often leading to a racemic mixture of products if the carbon center is chiral. organic-chemistry.org Conversely, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). masterorganicchemistry.comorganic-chemistry.org This process involves a five-membered transition state and results in an inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
For this compound, a secondary alkyl halide, both pathways are theoretically possible. youtube.com The formation of a carbocation intermediate required for an SN1 pathway would be stabilized by the adjacent phenyl ring through resonance. However, this stabilization is counteracted by the strong electron-withdrawing effects of both the ortho-nitro group and the α-carbonyl group, which would significantly destabilize the positive charge of the carbocation. youtube.com
The SN2 pathway avoids the formation of a high-energy carbocation. The rate of an SN2 reaction is, however, highly sensitive to steric hindrance around the reaction center. nih.govlibretexts.org The presence of the bulky 2-nitrophenyl group and the methyl ester group at the α-carbon creates considerable steric crowding, which would impede the backside approach of a nucleophile, thus slowing down an SN2 reaction. libretexts.org
The competition between SN1 and SN2 pathways for this compound is governed by competing steric and electronic effects.
Electronic Effects: The primary electronic influence comes from the potent electron-withdrawing nature of the ortho-nitro and α-ester functionalities.
For an SN1 reaction: These groups strongly destabilize the carbocation intermediate, increasing the activation energy of the rate-determining step and thus decreasing the reaction rate.
For an SN2 reaction: These same electron-withdrawing groups can stabilize the electron-rich, five-coordinate transition state, thereby lowering the activation energy and accelerating the reaction.
Steric Effects: The spatial arrangement of the groups attached to the α-carbon is a critical determinant, particularly for the SN2 mechanism.
For an SN1 reaction: Steric hindrance is less of a factor in the rate-determining step, as it involves only the dissociation of the leaving group. In fact, steric strain can sometimes accelerate SN1 reactions by promoting the departure of the leaving group.
For an SN2 reaction: The bulky 2-nitrophenyl and methyl ester groups create significant steric hindrance, which blocks the incoming nucleophile from achieving the necessary geometry for backside attack. This steric crowding substantially disfavors the SN2 pathway. nih.gov
| Factor | Influence on SN1 Rate | Influence on SN2 Rate | Rationale |
|---|---|---|---|
| Electronic: Electron-withdrawing nitro group | Decreases Rate | Increases Rate | Destabilizes carbocation intermediate; stabilizes electron-rich transition state. |
| Electronic: Electron-withdrawing α-carbonyl group | Decreases Rate | Increases Rate | Destabilizes carbocation intermediate; stabilizes electron-rich transition state. |
| Electronic: Phenyl group resonance | Increases Rate | Negligible | Stabilizes the benzylic carbocation intermediate. |
| Steric: Bulky 2-nitrophenyl group | Minor Effect / Potential Increase | Decreases Rate | Relieves strain upon carbocation formation; hinders backside attack of the nucleophile. nih.gov |
| Steric: Methyl ester group | Minor Effect | Decreases Rate | Contributes to steric crowding, hindering backside attack. |
Photochemical Reactivity and Mechanism of the 2-Nitrophenyl Group
The 2-nitrophenyl moiety in this compound imparts significant photochemical reactivity to the molecule. Compounds containing the 2-nitrobenzyl group and its derivatives are well-known for their ability to undergo light-induced intramolecular reactions, a property widely exploited in the development of photolabile protecting groups. nih.govbiosyn.comacs.org
The primary photochemical event for 2-nitrobenzyl compounds upon absorption of UV light is an intramolecular hydrogen atom abstraction. researchgate.netrsc.orgrsc.org The electronically excited nitro group, typically in its triplet state, abstracts a hydrogen atom from the benzylic (α-carbon) position. researchgate.netcdnsciencepub.com This process leads to the formation of a biradical intermediate, which rapidly rearranges to a transient species known as an aci-nitro intermediate. uni-konstanz.de This tautomerization is the crucial first step in the photochemical cascade. researchgate.net The formation of the aci-nitro species can occur on timescales ranging from picoseconds to nanoseconds and can proceed through both singlet and triplet excited states. researchgate.net
The reaction sequence is as follows:
Excitation: The 2-nitrophenyl group absorbs a photon (typically UV-A, ~365 nm), promoting it to an excited state (S1).
Intersystem Crossing: The molecule may undergo intersystem crossing to the more stable triplet state (T1). researchgate.net
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the α-carbon.
Aci-Nitro Formation: The resulting biradical rearranges to form the aci-nitro intermediate. researchgate.netuni-konstanz.de
This light-induced cleavage forms the basis of the use of 2-nitrobenzyl compounds as photolabile protecting groups (PPGs), often referred to as "caging groups". nih.govbiosyn.com A substrate can be rendered biologically or chemically inactive by covalent attachment to the PPG. Irradiation with light at a specific wavelength cleaves the protecting group, releasing the active substrate with high spatial and temporal control. nih.gov While this compound itself is not a final caged compound, it serves as a synthon for creating such molecules. A nucleophile could first displace the bromide, and the resulting molecule could then be photochemically cleaved to release the nucleophile. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing photoreaction per photon absorbed.
| Compound | Released Substrate | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 2-Nitrobenzyl Acetate (B1210297) | Acetic Acid | 0.10 | researchgate.net |
| 1-(2-Nitrophenyl)ethyl-adenosine 5'-triphosphate (NPE-caged ATP) | ATP | ~0.60 | biosyn.com |
| 2-Nitrophenylalanine-containing peptide | Peptide Fragments | 0.07 | nih.gov |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) protected oligonucleotide | Oligonucleotide | High | biosyn.com |
Electron Transfer Processes and Reductive Pathways Involving the Nitro Group
The electron-deficient nature of the nitro group makes it a prime site for reductive transformations. These processes can be initiated by single-electron transfers or proceed via multi-electron pathways, leading to a variety of reduction products.
Aromatic nitro compounds are effective electron acceptors and can undergo single-electron reduction to form a nitro radical anion (ArNO2•−). nih.govrsc.org This process is a key step in many biological and chemical reduction pathways. nih.gov The feasibility of this electron transfer is determined by the one-electron reduction potential (E17) of the nitroaromatic compound. nih.gov The transfer can be mediated by chemical reductants, electrodes, or enzymes such as flavoenzymes, which can transfer a single electron from a flavin semiquinone intermediate to the nitroaromatic substrate. nih.gov This initial electron transfer is often the rate-limiting step in "outer-sphere" electron transfer mechanisms, where the rate constant correlates linearly with the reduction potential of the nitro compound. nih.gov
The complete reduction of a nitro group to an amine is a six-electron process that proceeds through several distinct intermediates. nih.govnih.gov The specific product obtained often depends on the reducing agent and the reaction conditions.
The generally accepted pathway for the reduction of an aromatic nitro group is:
Ar-NO2 (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH2 (Amine)
This transformation can be accomplished using a wide array of reagents and methods:
Catalytic Hydrogenation: This is a common and efficient method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with hydrogen gas. It typically leads to the complete reduction to the corresponding amine. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of metals such as iron, zinc, or tin in the presence of an acid (e.g., HCl, acetic acid). wikipedia.orggoogle.com These conditions are robust and also tend to produce the amine as the final product.
Selective Reduction: Under carefully controlled conditions, it is possible to isolate intermediates. For instance, reduction with zinc dust and ammonium (B1175870) chloride can yield the hydroxylamine (B1172632). wikipedia.org The nitroso intermediate is highly reactive and rarely isolated. researchgate.net
| Reduction Stage | Intermediate/Product | Oxidation State of N | Typical Reagents/Conditions |
|---|---|---|---|
| Starting Material | Nitro (Ar-NO2) | +3 | - |
| Two-electron reduction | Nitroso (Ar-NO) | +1 | Mild electrochemical reduction. (Often transient). researchgate.net |
| Four-electron reduction | Hydroxylamine (Ar-NHOH) | -1 | Zn/NH4Cl; Diborane. wikipedia.org |
| Six-electron reduction | Amine (Ar-NH2) | -3 | H2 with Pd, Pt, or Ni catalyst; Fe/HCl; Sn/HCl; Zn/HCl. wikipedia.orggoogle.com |
Lack of Specific Research Data on the Kinetics of this compound Transformations
Despite a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the reaction mechanisms and kinetics of this compound were identified. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified subsections.
The exploration of reaction mechanisms and kinetics is a highly specific area of chemical research. For a particular compound like this compound, such studies would involve targeted experiments to measure reaction rates under various conditions, identify intermediates, and elucidate the step-by-step process of its transformations. This type of detailed analysis is crucial for understanding the reactivity of a compound and for its potential applications in synthesis.
Kinetic studies typically involve techniques such as spectroscopy to monitor the concentration of reactants and products over time. By analyzing how the reaction rate changes with temperature, pressure, and the concentration of reactants and catalysts, chemists can deduce the rate law for the reaction. The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the chemical species involved. From the rate law and other experimental evidence, a plausible reaction mechanism can be proposed.
Unfortunately, for this compound, the scientific community has not published research that would allow for a detailed discussion of its specific kinetic profile or the determination of rate-determining steps in its transformations. The absence of such data in the public domain prevents the creation of a scientifically accurate and informative article on this specific topic as requested.
Further experimental research would be necessary to generate the data required to populate the outlined sections of the article. Such research would likely involve:
Synthesis and purification of this compound.
Selection of relevant transformations to study, such as nucleophilic substitution or elimination reactions.
Systematic variation of reaction conditions (e.g., solvent, temperature, nucleophile concentration) to measure their effect on the reaction rate.
Analysis of kinetic data to determine the order of the reaction with respect to each reactant and to calculate rate constants.
Spectroscopic or trapping experiments to identify any transient intermediates.
Computational modeling to support the proposed mechanism and transition state structures.
Without such foundational research, any attempt to describe the kinetic studies and rate-determining steps for this specific compound would be purely speculative and would not meet the required standards of scientific accuracy.
Spectroscopic and Structural Elucidation of Methyl 2 Bromo 2 2 Nitrophenyl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of the NMR spectra of Methyl 2-bromo-2-(2-nitrophenyl)acetate would provide a complete picture of its proton and carbon framework.
¹H NMR and ¹³C NMR Spectral Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the benzylic proton, and the four aromatic protons on the nitrophenyl ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro, ester, and bromo groups. The aromatic protons would likely appear as a complex multiplet system due to spin-spin coupling.
A ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to the methyl carbon, the methine carbon, the carbonyl carbon, and the six carbons of the aromatic ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Predicted ¹H and ¹³C NMR Data (Hypothetical) Without experimental data, a precise data table cannot be generated. The following is a hypothetical representation of expected regions.
Table 1: Hypothetical ¹H NMR Data for this compound| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH₃ | ~3.8 | Singlet |
| CHBr | ~6.0 | Singlet |
| Ar-H | 7.5 - 8.2 | Multiplet |
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| OCH₃ | ~55 |
| CHBr | ~45 |
| Aromatic C | 125 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which could help to confirm the conformation of the molecule.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the nitro, ester, and aromatic groups.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1740 - 1760 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 |
| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1380 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry
Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. An XRD analysis of this compound would provide exact bond lengths, bond angles, and torsional angles. This would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonds or π-stacking, in the crystal lattice. While data exists for similar structures like 4-Nitrophenyl 2-bromo-2-methylpropanoate, it cannot be used to infer the precise geometry of the target compound. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 274.07 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways would likely involve:
Loss of the methoxy radical (•OCH₃)
Loss of the carbomethoxy group (•COOCH₃)
Loss of a bromine radical (•Br)
Cleavage of the nitro group (•NO₂)
Table 4: Expected Key Ions in Mass Spectrum
| Ion Fragment | m/z |
|---|---|
| [M]⁺ | 273 / 275 |
| [M - OCH₃]⁺ | 242 / 244 |
| [M - COOCH₃]⁺ | 214 / 216 |
| [M - Br]⁺ | 194 |
Chromatographic-Spectroscopic Coupling Techniques (LC-MS, GC-MS) for Purity and Identity Confirmation
Coupled chromatographic and spectroscopic techniques are standard for verifying the purity and confirming the identity of chemical compounds.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a primary tool used by suppliers to confirm the identity and purity of this compound. leyan.com A typical method would involve reverse-phase liquid chromatography to separate the main compound from any impurities, followed by mass spectrometry to confirm the molecular weight of the eluting peak.
GC-MS (Gas Chromatography-Mass Spectrometry) could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. It would provide separation of volatile impurities and yield a mass spectrum for each, aiding in their identification.
These techniques are crucial for quality control, ensuring the material meets specifications (e.g., >98% purity) for research or synthesis applications. leyan.com
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical studies on the UV-Visible absorption and fluorescence properties of this compound. Consequently, detailed research findings, including specific absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yields for this particular compound, are not available.
However, the electronic transitions of this compound are expected to be dominated by the 2-nitrophenyl chromophore. The spectroscopic characteristics of this functional group are well-documented in related nitroaromatic compounds. The UV-Visible absorption spectra of such compounds are typically characterized by electronic transitions within the aromatic system and the nitro group.
In nitroaromatic compounds, such as nitrobenzene (B124822) and nitrotoluene isomers, the electronic spectra exhibit transitions that can be influenced by the substitution pattern on the benzene (B151609) ring. For instance, studies on nitrobenzene have identified multiple electronic transitions in the UV region. The orientation of the transition dipole moment relative to the permanent dipole moment of the molecule has been investigated for nitroaromatic compounds, revealing a complex electronic structure. aip.org
For 2-nitrotoluene (B74249), a structurally related compound, UV-Visible absorption spectra have been recorded. nih.gov Photolysis studies of 2-nitrotoluene in cryogenic matrices have shown the formation of transient species with distinct absorptions at longer wavelengths, indicating the electronic changes that can occur upon excitation. researchgate.net Generally, the electronic absorption of 2-nitrophenyl derivatives is influenced by π → π* and n → π* transitions. The π → π* transitions, which are typically of higher energy, originate from the benzene ring, while the n → π* transitions, which are of lower energy, involve the non-bonding electrons of the oxygen atoms in the nitro group.
The presence of substituents on the phenyl ring can cause a shift in the absorption bands. Donor-acceptor biphenyl (B1667301) systems incorporating a 2-(o-nitrophenyl)propyl moiety have been studied, and their UV-Visible spectra have been reported, demonstrating how the electronic properties of the chromophore can be tuned. researchgate.net
Regarding fluorescence, many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent. This is often attributed to efficient intersystem crossing from the excited singlet state to the triplet state, or to photochemical reactions that provide non-radiative decay pathways. For example, after excitation to the S1 state, nitroaromatic compounds can undergo ultrafast decay to the triplet manifold, which competes with internal conversion to the ground state. nih.gov The fluorescence properties of a molecule are highly dependent on its specific structure and environment. In the absence of experimental data for this compound, it is difficult to predict its fluorescence characteristics with certainty.
Computational Chemistry and Theoretical Studies on Methyl 2 Bromo 2 2 Nitrophenyl Acetate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for determining the electronic structure and three-dimensional arrangement of atoms in Methyl 2-bromo-2-(2-nitrophenyl)acetate.
DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), could be used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Such a study would likely reveal the spatial relationship between the phenyl ring, the nitro group, and the bromo-acetate moiety.
Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative, often more computationally intensive, approaches to studying the electronic structure. These calculations would yield valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.95 | C-C-Br | 110.5 |
| C-NO2 | 1.48 | O-N-O | 125.0 |
| C=O | 1.21 | C-O-C | 115.8 |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity.
A low HOMO-LUMO gap would suggest that this compound is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. By analyzing the spatial distribution of the HOMO and LUMO, one could predict the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are typically color-coded, with red indicating areas of high electron density (prone to electrophilic attack) and blue representing areas of low electron density (prone to nucleophilic attack).
For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and acetate (B1210297) groups, making them potential sites for interaction with electrophiles. Conversely, positive potential might be observed around the hydrogen atoms of the phenyl ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify intermediates and, most importantly, the transition state structures.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. These calculations can provide a deeper understanding of reaction mechanisms at a molecular level, complementing experimental findings. For instance, one could computationally investigate the substitution of the bromine atom or reactions involving the nitro group.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using regression analysis to find a mathematical relationship with an experimentally determined reactivity parameter.
While a QSRR study would require a dataset of related compounds, one could theoretically develop a model to predict the reactivity of new derivatives of this compound. This approach is widely used in medicinal chemistry and materials science to design molecules with desired properties.
Supramolecular Interactions and Crystal Packing Analysis from Theoretical Perspectives
Theoretical methods can also be used to study the non-covalent interactions that govern the crystal packing of this compound. Analysis of the crystal structure can be complemented by calculations of intermolecular interaction energies.
Chemical Transformations and Derivatization Chemistry of Methyl 2 Bromo 2 2 Nitrophenyl Acetate
α-Carbon Functionalization Reactions
The bromine atom at the α-position to the ester carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack and a key site for carbon-carbon and carbon-heteroatom bond formation. This reactivity is central to the construction of various molecular skeletons.
Nucleophilic Displacement with Carbon-Based Nucleophiles
The α-bromo group can be readily displaced by a variety of carbon-based nucleophiles, such as enolates derived from active methylene (B1212753) compounds like malonates and β-ketoesters. These reactions, typically carried out in the presence of a base, lead to the formation of new carbon-carbon bonds and the elaboration of the carbon framework. For instance, the reaction with diethyl malonate in the presence of a suitable base would yield a substituted malonic ester derivative. Such alkylations of active methylene compounds are fundamental transformations in organic synthesis, allowing for the introduction of complex side chains. researchgate.netgoogle.comresearchgate.net
Rearrangements and Cyclization Reactions
A significant application of Methyl 2-bromo-2-(2-nitrophenyl)acetate and its derivatives is in the synthesis of heterocyclic compounds, particularly oxindoles. Through intramolecular cyclization, the α-carbon can be involved in the formation of a new ring. One common strategy involves the reduction of the nitro group to an amine, which can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a 3-substituted oxindole (B195798). rsc.org Palladium-catalyzed intramolecular cyclization of related α-bromo-propionanilides has been shown to be an effective method for synthesizing 3-substituted 2-oxindoles. rsc.org Furthermore, base-mediated reductive cyclization of related nitrophenyl compounds can lead to the formation of complex polycyclic structures. nih.gov The synthesis of spirooxindoles can also be achieved through palladium-catalyzed spirocyclization reactions of similar 2-bromoarylamides. mdpi.com
Ester Moiety Modifications
The methyl ester group in this compound can undergo several transformations, including hydrolysis, transesterification, and reduction, providing access to carboxylic acids, different esters, and primary alcohols, respectively.
Hydrolysis and Transesterification Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the presence of the α-bromo and nitro groups may influence the reaction conditions required and could potentially lead to side reactions. The kinetics of hydrolysis of similar p-nitrophenyl acetate (B1210297) derivatives have been studied, indicating that the reaction proceeds through nucleophilic acyl substitution. semanticscholar.orgamanote.com
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is often an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. This method is particularly useful for introducing more complex or functionalized alkoxy groups. The transesterification of β-keto esters, which share some reactivity patterns with the target molecule, has been extensively studied with a variety of alcohols. nih.govresearchgate.net
Reduction to Primary Alcohols
The methyl ester can be reduced to the corresponding primary alcohol, 2-bromo-2-(2-nitrophenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. However, care must be taken as these reagents can also reduce the nitro group. Chemoselective reduction of the ester in the presence of the nitro group can be challenging. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, but its reactivity can be enhanced with certain additives. vanderbilt.edursc.orgacs.org The selective reduction of a nitro group in the presence of an ester has been achieved using systems like NaBH₄-FeCl₂. researchgate.netthieme-connect.com
Reactions of the Aromatic Ring and Nitro Group
The 2-nitrophenyl group is a key feature of the molecule, and both the aromatic ring and the nitro group can participate in a variety of chemical reactions.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. organicchemistrytutor.compearson.comlumenlearning.comunizin.org Any substitution would be directed to the meta position relative to the nitro group. The existing bromo- and acetate- substituents also influence the regioselectivity of such reactions.
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.govlibretexts.orgnih.govpressbooks.pub This allows for the displacement of a suitable leaving group on the ring by nucleophiles. In the case of this compound, while the bromine is not directly attached to the ring, the principle of activation by the nitro group is relevant for potential reactions on the aromatic core if other leaving groups were present.
The most common reaction of the nitro group itself is its reduction to an amine. This transformation is crucial for many synthetic strategies, including the intramolecular cyclization to form oxindoles mentioned earlier. A variety of reagents can be employed for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. nih.gov
Metal/Acid Systems: Reagents like iron (Fe) in acidic media (e.g., HCl or acetic acid) or tin(II) chloride (SnCl₂) are widely used for the selective reduction of aromatic nitro groups. mdpi.comorganicchemistrytutor.com These methods are often preferred due to their chemoselectivity, leaving other reducible groups like esters intact. rsc.orgresearchgate.netthieme-connect.comjsynthchem.com
Below is a data table summarizing various reduction methods for aromatic nitro compounds.
| Reagent/Catalyst | Conditions | Substrate Scope | Selectivity | Reference |
| H₂/Pd/C | Varies (pressure, solvent) | Broad | Can reduce other functional groups | nih.gov |
| Fe/HCl | Acidic medium | Broad | Good for selective nitro reduction | mdpi.comorganicchemistrytutor.com |
| SnCl₂ | Acidic or neutral medium | Broad | Good for selective nitro reduction | jsynthchem.com |
| NaBH₄-FeCl₂ | THF | Good | Selective for nitro group over ester | researchgate.netthieme-connect.com |
| Ni(acac)₂/PMHS | Mild conditions | Broad | Chemoselective transfer hydrogenation | rsc.org |
Reductive Transformations of the Nitro Group (e.g., to Amino, Hydroxylamino)
The nitro group of this compound is a key functionality that can be selectively reduced to various oxidation states, most commonly to an amino (NH₂) or a hydroxylamino (NHOH) group. The choice of reducing agent and reaction conditions determines the final product.
Reduction to Amino Group:
The complete reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion drastically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. This reaction is typically achieved using metal-based reducing agents in acidic media or through catalytic hydrogenation.
Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to this compound, are summarized in the table below.
| Reagent/Catalyst | Conditions | Product |
| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent, heat | Methyl 2-amino-2-(2-aminophenyl)acetate (after potential debromination) or subsequent cyclized products |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, room temperature or heat | Methyl 2-bromo-2-(2-aminophenyl)acetate or its derivatives |
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel | Low to moderate pressure, various solvents (e.g., ethanol, ethyl acetate) |
This table is based on general methods for nitro group reduction and represents the expected outcomes for the target compound.
The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid, is a classic and industrially significant method for this transformation. For laboratory-scale synthesis, tin(II) chloride in concentrated hydrochloric acid is also a widely used and effective reagent. Catalytic hydrogenation offers a cleaner alternative, often proceeding with high yields and selectivity under milder conditions. During these reductions, particularly with catalytic hydrogenation or strong reducing agents, the α-bromo substituent may also be susceptible to reduction (hydrodebromination), leading to the formation of methyl 2-(2-aminophenyl)acetate.
Reduction to Hydroxylamino Group:
Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). This transformation requires milder and more controlled reaction conditions compared to the reduction to the amine. The resulting N-arylhydroxylamines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.
Potential methods for the selective reduction to the hydroxylamino derivative are outlined below.
| Reagent | Conditions | Product |
| Zinc (Zn) dust / Ammonium (B1175870) Chloride (NH₄Cl) | Aqueous solution, controlled temperature | Methyl 2-bromo-2-(2-hydroxylaminophenyl)acetate |
| Catalytic Hydrogenation (H₂) | Controlled stoichiometry of H₂, specific catalysts (e.g., Rh/C) with additives like hydrazine | Low temperature |
This table illustrates common methods for partial nitro group reduction and their expected application to the target compound.
The controlled reduction with zinc dust in an aqueous solution of ammonium chloride is a common method for preparing aryl hydroxylamines. Careful control of the reaction temperature is crucial to prevent over-reduction to the amine.
Cyclization Reactions Triggered by Nitro Group Reduction (e.g., Oxindole Synthesis)
A significant application of this compound is its use as a precursor for the synthesis of oxindoles. This transformation is a classic example of a reductive cyclization, where the in situ-generated amino group from the reduction of the nitro functionality undergoes an intramolecular nucleophilic attack on the ester carbonyl group, leading to the formation of a five-membered lactam ring.
The general pathway for this reaction involves two key steps:
Reduction: The nitro group is reduced to an amine, forming methyl 2-bromo-2-(2-aminophenyl)acetate as a transient intermediate.
Intramolecular Cyclization (Lactamization): The newly formed nucleophilic amino group attacks the electrophilic ester carbonyl. This is followed by the elimination of methanol (B129727) to form the oxindole ring.
The fate of the α-bromo substituent is dependent on the reaction conditions. In many cases, the conditions required for the reduction of the nitro group also lead to the cleavage of the carbon-bromine bond, resulting in a 3-unsubstituted oxindole. For instance, catalytic hydrogenation or the use of reducing agents like zinc or iron in acid would likely lead to the formation of oxindole (indolin-2-one).
However, if the reduction can be performed under sufficiently mild conditions that preserve the C-Br bond, the initial cyclization product would be 3-bromo-oxindole. This intermediate could then be isolated or used for further synthetic elaborations. The synthesis of 3-substituted 2-oxindoles is an area of significant interest in medicinal chemistry, and methods involving palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides have been developed, highlighting the utility of α-halo precursors in constructing the oxindole scaffold. rsc.org
| Reaction | Reagents | Expected Product |
| Reductive Cyclization | 1. Fe, NH₄Cl, EtOH/H₂O, reflux 2. Acid or base workup | Oxindole |
| Reductive Cyclization | H₂ (1 atm), Pd/C, EtOH | Oxindole |
| Reductive Cyclization | SnCl₂·2H₂O, EtOH, reflux | 3-Bromooxindole or Oxindole |
This table provides a summary of potential reaction conditions and products for the synthesis of oxindoles from the target compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
The reactivity of the aromatic ring in this compound towards substitution reactions is heavily influenced by the electronic nature of its substituents.
Electrophilic Aromatic Substitution:
The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. msu.edu This deactivation is a result of both inductive effects and resonance, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic. Consequently, electrophilic aromatic substitution reactions on this substrate require harsh conditions.
The directing effect of the substituents must also be considered. The nitro group is a strong meta-director. The bromo-acetate moiety at position 1 is also electron-withdrawing and would similarly direct incoming electrophiles to the meta position (position 5). Therefore, any successful electrophilic substitution is expected to occur predominantly at the C5 position of the phenyl ring.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-bromo-2-(2,5-dinitrophenyl)acetate |
| Bromination | Br₂, FeBr₃ | Methyl 2-bromo-2-(5-bromo-2-nitrophenyl)acetate |
| Sulfonation | Fuming H₂SO₄ | 4-Bromo-4-(methoxycarbonyl)-4-(2-nitrophenyl)methanesulfonic acid |
This table outlines the expected outcomes for electrophilic aromatic substitution reactions on the target compound.
Nucleophilic Aromatic Substitution:
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group.
In this compound, the positions ortho (C3) and para (C5) to the nitro group are potential sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The parent compound itself does not have a leaving group on the ring. However, if a halogen were present at the C3 or C5 position, it could be displaced by a nucleophile. Without such a leaving group, SNAr reactions are not feasible on the nitrophenyl ring of the title compound.
Cross-Coupling Chemistry and Organometallic Reactions at the α-Carbon
The α-carbon of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation due to the presence of the bromine atom. This position is activated by the adjacent ester and phenyl groups, making the bromine a good leaving group in nucleophilic substitution reactions.
Organometallic Reactions:
The α-bromo ester can react with various organometallic reagents. For example, the formation of an organozinc reagent (a Reformatsky-type reaction) could be envisioned by treating the compound with activated zinc. This would generate a nucleophilic species that could then react with electrophiles such as aldehydes or ketones.
Another possibility is the formation of an enolate by deprotonation at the α-carbon, although the presence of the bromine atom complicates this. If deprotonation were to occur, the resulting enolate could participate in a range of alkylation and acylation reactions.
Cross-Coupling Chemistry:
While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck typically involve sp²-hybridized carbons, the α-bromo ester functionality can participate in related transformations. One of the most relevant reactions is the palladium-catalyzed α-arylation of esters. This reaction would involve the formation of an enolate from the corresponding debrominated ester, followed by oxidative addition of an aryl halide to a palladium(0) catalyst and subsequent coupling with the enolate.
Starting directly from this compound, a Negishi-type coupling could be possible. This would involve the conversion of the α-bromo ester into an organozinc intermediate, which could then be coupled with an aryl halide in the presence of a palladium catalyst.
| Reaction Type | Reagents/Catalyst | Potential Product |
| α-Arylation (via enolate) | Base (e.g., LHMDS), Pd catalyst, Aryl halide | Methyl 2-aryl-2-(2-nitrophenyl)acetate |
| Negishi Coupling (via organozinc) | 1. Zn dust 2. Pd catalyst, Aryl halide | Methyl 2-aryl-2-(2-nitrophenyl)acetate |
| Nucleophilic Substitution | Various nucleophiles (e.g., R₂CuLi, Grignard reagents in the presence of a Cu catalyst) | Methyl 2-alkyl-2-(2-nitrophenyl)acetate |
This table summarizes potential cross-coupling and related reactions at the α-carbon of the target compound.
These transformations highlight the potential of the α-carbon as a handle for introducing molecular complexity, allowing for the synthesis of a wide array of α-aryl and α-alkyl 2-nitrophenylacetate derivatives.
Applications and Utility of Methyl 2 Bromo 2 2 Nitrophenyl Acetate in Complex Organic Synthesis
Building Block for Natural Product Synthesis and Analog Development
The indole (B1671886) and oxindole (B195798) motifs are central structural features in a vast number of biologically active natural products, particularly alkaloids. rsc.orgresearchgate.net Methyl 2-bromo-2-(2-nitrophenyl)acetate represents a valuable starting material for accessing these core structures, which can then be further elaborated into complex natural product targets. The compound's utility lies in its ability to introduce a functionalized acetic acid side chain onto a benzene (B151609) ring that is pre-disposed for cyclization into the desired heterocyclic core.
While direct total syntheses of specific natural products commencing from this compound are not extensively documented in dedicated studies, its role can be inferred from the widespread use of related ortho-nitroaryl precursors in the synthesis of these molecular families. rsc.orgnih.gov The reductive cyclization of the nitro group is a cornerstone strategy for forming the pyrrole (B145914) or pyrrolone ring of indoles and oxindoles, respectively. The α-bromo position allows for the introduction of additional substituents or the formation of key bonds necessary to build the final complex structure. This makes it an ideal building block for creating libraries of natural product analogs for structure-activity relationship (SAR) studies.
Below is a table of representative natural products that contain the indole or oxindole core, molecular scaffolds that can be synthesized using strategies involving ortho-nitroaryl precursors like this compound.
| Natural Product | Core Heterocycle | Biological Significance |
| Mitragynine | Indole Alkaloid | Primary active alkaloid in the plant Mitragyna speciosa |
| Strychnine | Indole Alkaloid | Highly toxic, used as a pesticide |
| Reserpine | Indole Alkaloid | Antipsychotic and antihypertensive drug |
| Horsfiline | Oxindole Alkaloid | Shows analgesic and other CNS activities |
| Convolutamydine A | Oxindole Alkaloid | Exhibits cytotoxicity against cancer cell lines |
| Spirotryprostatin A | Spirooxindole Alkaloid | Potent inhibitor of microtubule assembly |
Intermediate in the Construction of Heterocyclic Systems (e.g., Indoles, Oxindoles, Benzazocines)
The primary application of this compound in organic synthesis is as a precursor to various nitrogen-containing heterocyclic systems through reductive cyclization. The transformation hinges on the chemical reduction of the ortho-nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent ester-containing side chain.
Indoles and Oxindoles: The synthesis of indoles and oxindoles from ortho-nitroaryl precursors is a well-established strategy. rsc.orgresearchgate.netjuniperpublishers.com The reduction of the nitro group of a compound like this compound generates an unstable amino intermediate. This intermediate can cyclize to form an oxindole (a lactam). Subsequent reduction of the lactam carbonyl group can yield the corresponding indole. The choice of reducing agent is critical and dictates the final product.
A variety of reducing agents can be employed for this transformation, each offering different levels of reactivity and selectivity.
| Reducing Agent | Typical Conditions | Primary Product |
| Iron (Fe) in Acetic Acid | Fe powder, CH₃COOH, heat | Amine (precursor to cyclized product) |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl, Ethanol | Amine (precursor to cyclized product) |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aqueous base | Amine (precursor to cyclized product) |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol/Ethyl Acetate (B1210297) | Amine (precursor to cyclized product) |
| Titanium(III) Chloride (TiCl₃) | TiCl₃, aqueous solution | Amine (precursor to cyclized product) nih.gov |
The general mechanism involves the reduction of the nitro group to an aniline (B41778) derivative. This aniline then undergoes intramolecular nucleophilic attack on the ester carbonyl. In the case of the α-bromo ester, the bromine can be substituted by a nucleophile prior to cyclization or can be eliminated during the process, depending on the reaction conditions and reagents used.
Benzazocines: The strategic placement of the nitro group and the reactive side chain in derivatives of this compound also allows for the synthesis of larger ring systems. For example, related 1-(2-nitrophenyl)-4-oxocyclohexane carboxylates can undergo base-mediated reductive cyclization to form the core structure of hexahydro-2,6-methano-1-benzazocines. This process involves the reduction of the nitro group and a subsequent intramolecular Mannich-type reaction, demonstrating the versatility of the ortho-nitrophenyl group in constructing complex, bridged heterocyclic systems.
Application in Multicomponent Reactions and Cascade Processes
This compound is well-suited for use in cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. bldpharm.com A plausible and powerful cascade sequence involves an initial nucleophilic substitution at the α-bromo position followed by the reductive cyclization of the nitro group.
This two-stage, one-pot process could proceed as follows:
Nucleophilic Substitution: A chosen nucleophile (e.g., an enolate, an amine, or a thiol) displaces the bromide ion. This step forms a new C-C, C-N, or C-S bond at the α-position of the ester, introducing structural diversity.
Reductive Cyclization: A reducing agent is then added to the same reaction vessel. This initiates the reduction of the ortho-nitro group to an amine, which subsequently undergoes intramolecular cyclization to form a heterocyclic product, such as a C3-substituted oxindole.
This approach is highly efficient as it reduces the number of synthetic steps, minimizes waste from purification of intermediates, and allows for the rapid assembly of complex heterocyclic cores from simple starting materials. While specific examples utilizing this compound in published multicomponent reactions are not common, the principles are well-established for both α-halo esters and nitroarenes individually. mdpi.comorganic-chemistry.org
Precursor for the Generation of Reactive Intermediates
The functional groups within this compound can serve as precursors to several types of reactive intermediates, which are pivotal in the construction of complex molecules.
Nitroso and Nitrene Intermediates: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. Under certain conditions, particularly in the presence of deoxygenating agents like triethyl phosphite (B83602) (as in the Cadogan reaction), an ortho-nitrophenyl group can be converted into a highly reactive nitrene intermediate. This nitrene can then insert into a nearby C-H or C=C bond to form a new heterocyclic ring, providing an alternative pathway to indole synthesis.
Organozinc Intermediates (Reformatsky Reagent): The α-bromo ester functionality is a classic precursor for the formation of organozinc reagents via the Reformatsky reaction. testbook.com Treatment of this compound with activated zinc metal would generate a zinc enolate. This nucleophilic intermediate could then be used to react with electrophiles such as aldehydes or ketones to form new carbon-carbon bonds, yielding β-hydroxy esters. This reaction would typically be performed separately from the reductive cyclization, showcasing the compound's potential for divergent synthesis pathways.
Future Research Directions and Emerging Trends for α Bromo α 2 Nitrophenyl Acetates
Development of Innovative Catalytic Systems for Enhanced Stereocontrol
A significant frontier in the application of α-bromo-α-(2-nitrophenyl)acetates is the development of catalytic systems that can precisely control the stereochemistry of their reactions. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, and asymmetric catalysis offers the most elegant solution.
Future work will likely focus on the design of novel chiral catalysts, including transition metal complexes and organocatalysts, to induce high levels of enantioselectivity and diastereoselectivity in reactions involving these substrates. For instance, the principles of asymmetric metal-catalyzed Henry (nitro-aldol) reactions, which have been successful in creating highly enantioenriched 2-bromo-2-nitroalkan-1-ols using copper(II) acetate (B1210297) and chiral amino pyridine (B92270) ligands, could be adapted. researchgate.net Similarly, strategies from catalytic asymmetric bromoamination of chalcones could inspire the development of systems for the stereocontrolled introduction of amine functionalities. nih.gov
Research into dual catalytic systems, where two different catalysts work in concert to activate both the α-bromo-α-(2-nitrophenyl)acetate and the coupling partner, represents a promising avenue. This approach could unlock new asymmetric transformations that are not feasible with a single catalyst. The goal is to develop robust and versatile catalytic platforms that provide access to a wide array of chiral products with predictable and high levels of stereocontrol.
Exploration of Photoredox Catalysis for Controlled Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. ntu.edu.sg This methodology is particularly well-suited for reactions involving radical intermediates, which can be readily generated from α-bromo-α-(2-nitrophenyl)acetates.
Future investigations will explore the vast potential of photoredox catalysis to mediate novel transformations of these substrates. By harnessing the energy of visible light, photocatalysts can facilitate single-electron transfer processes to generate α-carbonyl radicals from the C-Br bond. scispace.com These highly reactive intermediates can then participate in a variety of bond-forming reactions, including C-C, C-N, and C-O bond formations. beilstein-journals.org A key area of development is the merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis (metallaphotoredox). nih.govnih.gov This dual catalytic approach can enable challenging cross-coupling reactions, for example, the α-arylation of the acetate moiety with a broad range of aryl halides. nih.gov Such methods would provide a mild and efficient alternative to traditional enolate-based arylations. nih.gov The continued design of new photocatalysts with tailored redox potentials will be crucial for unlocking new reaction pathways and enhancing control over selectivity. beilstein-journals.org
Integration into Flow Chemistry Platforms for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov Integrating the synthesis and transformations of α-bromo-α-(2-nitrophenyl)acetates into flow chemistry platforms is a key trend for enabling their large-scale production and application.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms, including the identification of transient intermediates and the determination of kinetic profiles, is essential for optimizing existing reactions and discovering new ones. beilstein-journals.org Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction analysis. mt.com
The application of Process Analytical Technology (PAT) to reactions involving α-bromo-α-(2-nitrophenyl)acetates will provide invaluable mechanistic insights. nih.gov Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) can be used to monitor the concentrations of reactants, intermediates, and products in real-time without disturbing the reaction. mt.com This is particularly important for studying reactions that involve short-lived or reactive intermediates, which are often difficult to detect using traditional offline analysis. nih.govrsc.orgspectroscopyonline.com For example, electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting charged intermediates in catalytic cycles. nih.gov The data-rich experimentation enabled by these in-situ methods will facilitate more rapid process development and optimization, leading to more robust and efficient synthetic protocols. nih.gov
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry has become a powerful partner to experimental synthesis, enabling the rational design of molecules with specific properties and reactivities. The application of theoretical methods to α-bromo-α-(2-nitrophenyl)acetates will accelerate the discovery of new derivatives with tailored functionalities.
Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. This information can guide the design of substrates with enhanced or altered reactivity. For example, computational studies can predict how different substituents on the nitrophenyl ring will affect the stability of radical or ionic intermediates, thereby influencing the course of a reaction. researchgate.net Furthermore, molecular docking and dynamics simulations can be employed to design derivatives with specific biological activities, as has been demonstrated for related bromo-nitrophenyl compounds. nih.gov By predicting the binding interactions between a designed molecule and a biological target, such as an enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. nih.gov This synergy between computational design and experimental validation will streamline the discovery process for new reagents and bioactive molecules based on the α-bromo-α-(2-nitrophenyl)acetate scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-bromo-2-(2-nitrophenyl)acetate with high purity?
- Methodology : The synthesis typically involves bromination of a precursor ester under controlled conditions. For example, analogous compounds (e.g., methyl 2-bromo-2-(4-fluorophenyl)acetate) are synthesized via nucleophilic substitution or radical bromination, followed by purification via column chromatography or recrystallization. Key parameters include reaction temperature (0–25°C), use of anhydrous solvents, and monitoring via TLC/HPLC .
- Quality Assurance : Batch-specific Certificates of Analysis (COA) with purity ≥98% (NLT) are critical, validated using HPLC or GC-MS .
Q. How can the structural identity of this compound be confirmed?
- Techniques :
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and ester functionality.
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement .
- IR Spectroscopy : Identify characteristic peaks for nitro (NO, ~1520 cm) and ester (C=O, ~1730 cm) groups .
Q. What functional groups in the compound influence its reactivity?
- Key Groups :
- Nitro Group (NO) : Strong electron-withdrawing effect, directing electrophilic substitution and stabilizing intermediates.
- Bromo Substituent (Br) : Participates in nucleophilic substitution (e.g., Suzuki coupling) or radical reactions.
- Ester (COOCH) : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?
- Approach :
Data Validation : Use SHELXL’s validation tools (e.g., ADDSYM) to check for missed symmetry or twinning .
Disorder Modeling : Apply PART instructions in SHELXL to refine disordered regions.
Cross-Verification : Compare experimental data with computational predictions (e.g., Mercury CSD for packing analysis) .
Q. How can collision cross-section (CCS) data predict the compound’s behavior in mass spectrometry?
- Application : Predicted CCS values (e.g., 144.7 Å for [M+H]) guide ion mobility spectrometry (IMS) method development. Use tools like MOBCAL to correlate gas-phase mobility with adduct formation trends observed in related brominated esters .
- Table : Predicted CCS Values for Adducts (Å)
| Adduct | CCS |
|---|---|
| [M+H] | 144.7 |
| [M+Na] | 148.0 |
| [M-H] | 138.6 |
Q. How does steric hindrance from the 2-nitrophenyl group affect reaction pathways?
- Analysis :
- Steric Effects : The ortho-nitro group creates steric bulk, limiting access to the α-carbon for nucleophilic attack. Compare with para-substituted analogs (e.g., methyl 2-bromo-2-(4-fluorophenyl)acetate) to assess regioselectivity differences .
- Electronic Effects : Nitro’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
Q. What computational tools model the compound’s interactions in drug discovery?
- Tools :
- Molecular Docking (AutoDock Vina) : Screen for binding affinity to nitroreductase enzymes, leveraging the nitro group’s redox activity.
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
Methodological Best Practices
Q. What analytical techniques ensure purity and structural integrity during synthesis?
- Workflow :
Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor impurities.
Mass Spectrometry : Confirm molecular ion ([M+H] = ~286 m/z) and fragmentation patterns via HRMS.
Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
